N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a specialty chemical compound with the molecular formula C6H13ClF3N and a molecular weight of 191.62 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of isobutylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically substituted amines.
Oxidation: Oxidized products may include nitroso or nitro compounds.
Reduction: Reduced products are usually secondary or tertiary amines.
Scientific Research Applications
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets through its amine and trifluoroethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar chemical properties but different applications.
Isobutylamine: Shares the isobutyl group but lacks the trifluoroethyl group, leading to different reactivity and applications.
Uniqueness
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the presence of both the isobutyl and trifluoroethyl groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in proteomics research and other specialized applications .
Properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2)3-10-4-6(7,8)9;/h5,10H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEKGABDQYJUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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